6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
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Description
The compound “6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It has a molecular formula of C27H28N2O8 . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including methoxy, nitrophenyl, and triethoxybenzoyl groups attached to a tetrahydroisoquinoline core .Future Directions
Given the limited information available on this specific compound, future research could focus on its synthesis, characterization, and potential applications. The compound’s complex structure suggests it could have interesting chemical properties and potential biological activity. For instance, similar compounds have been studied for their potential as HIV-1 reverse transcriptase inhibitors , suggesting this compound could also have potential in this area.
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4,5-triethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O9/c1-6-39-28-16-21(17-29(40-7-2)30(28)41-8-3)31(34)32-14-13-20-15-26(37-4)27(38-5)18-24(20)25(32)19-42-23-11-9-22(10-12-23)33(35)36/h9-12,15-18,25H,6-8,13-14,19H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZAUIPHARZIDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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